(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide is a chemical compound with a complex structure that includes a phenyl group, an imino group, and a sulfanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide typically involves the reaction of 3-hydroxybenzaldehyde with a suitable amine to form the imine intermediate. This intermediate is then reacted with a sulfanone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone
- (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrochloride
- (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydroiodide
Uniqueness
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide is unique due to the presence of the hydrobromide group, which can influence its solubility, stability, and reactivity compared to its hydrochloride and hydroiodide counterparts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H10BrNO2S |
---|---|
Molekulargewicht |
252.13 g/mol |
IUPAC-Name |
3-(methylsulfonimidoyl)phenol;hydrobromide |
InChI |
InChI=1S/C7H9NO2S.BrH/c1-11(8,10)7-4-2-3-6(9)5-7;/h2-5,8-9H,1H3;1H |
InChI-Schlüssel |
ZOBJPLZPFARJEG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=N)(=O)C1=CC=CC(=C1)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.